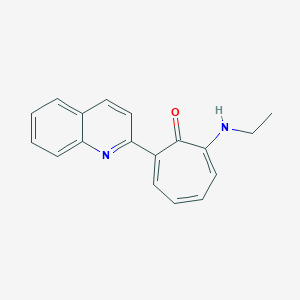![molecular formula C18H26N2O3S B288107 N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)
N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide, also known as DCMN, is a fluorescent dye that has been extensively used in scientific research. This compound is a member of the naphthalenesulfonamide family and has been utilized in various biological and medical applications.
Wirkmechanismus
The mechanism of action of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide involves its ability to bind to proteins and other biological molecules. The fluorescent properties of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide allow it to be used as a tool for tracking the movement and localization of these molecules. The binding of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide to proteins can also affect their function and activity, making it a useful tool for studying protein-protein interactions.
Biochemical and Physiological Effects
N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide has been shown to have minimal toxicity and is considered safe for use in biological systems. It does not appear to have any significant effects on cellular metabolism or physiology. However, the binding of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide to proteins can affect their function and activity, which may have downstream effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide in lab experiments include its high sensitivity and specificity as a fluorescent probe. It is also relatively easy to use and can be applied to a wide range of biological systems. However, there are some limitations to its use, including its limited photostability and potential interference with cellular processes due to its binding to proteins.
Zukünftige Richtungen
There are several future directions for the use of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide. These probes could have improved photostability and specificity for certain biological molecules. Another area of interest is the application of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide in vivo, where its use could provide insights into the behavior of biological systems in real-time. Additionally, the development of new imaging techniques that utilize N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide could lead to new discoveries in the fields of cell biology and medical imaging.
Conclusion
In conclusion, N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide is a fluorescent dye that has been extensively used in scientific research. Its ability to bind to proteins and other biological molecules makes it a useful tool for studying protein-protein interactions and tracking intracellular processes. While there are some limitations to its use, N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide remains an important tool in the field of biological research, and its future applications are promising.
Synthesemethoden
N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide can be synthesized through a series of chemical reactions. The first step involves the reaction between 4-methoxy-1-naphthalenesulfonyl chloride and diethylamine, which yields N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide hydrochloride. The hydrochloride salt is then treated with sodium hydroxide to obtain the final product, N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide has been widely used as a fluorescent probe in various biological and medical applications. It has been utilized in the detection and imaging of cancer cells, protein localization, and tracking of intracellular processes. N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide has also been used as a pH sensor in biological systems.
Eigenschaften
Produktname |
N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide |
|---|---|
Molekularformel |
C18H26N2O3S |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H26N2O3S/c1-4-20(5-2)14-8-13-19-24(21,22)18-12-11-17(23-3)15-9-6-7-10-16(15)18/h6-7,9-12,19H,4-5,8,13-14H2,1-3H3 |
InChI-Schlüssel |
HXNVHRJUNLBCNM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
Kanonische SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288026.png)

![Ethyl6-[(4-chlorophenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288032.png)
![Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288033.png)
![1-(4-bromophenyl)-3-[2-(2,4-dimethylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288034.png)
![3-[2-(2,4-dimethylphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288035.png)
![3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B288036.png)
![7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288037.png)
![5,7-dibromo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288038.png)
![3-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B288039.png)
![2-methyl-6H-[1]benzothiepino[3,4-b]quinolin-13-one](/img/structure/B288040.png)
![1-phenyl-3-{2-[3-(trifluoromethyl)phenyl]vinyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288043.png)
![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288044.png)
![1-(4-bromophenyl)-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288047.png)